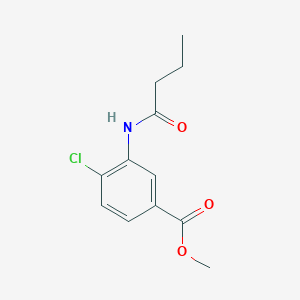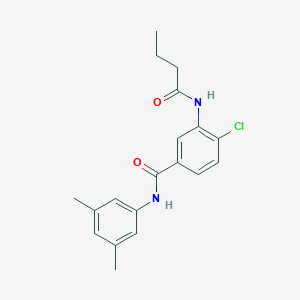![molecular formula C24H24N2O5 B309368 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309368.png)
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide, also known as TMCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide exerts its effects through the modulation of various molecular targets. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) by activating the caspase-3 pathway. In the brain, this compound has been found to modulate the activity of the NMDA receptor by binding to a specific site on the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been found to inhibit cell proliferation and induce apoptosis. In the brain, this compound has been shown to improve cognitive function and reduce oxidative stress. This compound has also been found to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities. It has a relatively low toxicity profile and can be administered orally or intravenously. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to administer in some experimental settings. It also has a relatively short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several potential future directions for research on 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide. One area of interest is the development of novel this compound derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of this compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Huntington's disease. Additionally, further research is needed to fully understand the molecular mechanisms by which this compound exerts its effects in cancer cells and the brain.
合成法
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide can be synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(3-toluidinocarbonyl)phenylamine to yield this compound.
科学的研究の応用
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In neuroscience, this compound has been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. This compound has also been shown to have potential as a therapeutic agent for the treatment of Parkinson's disease.
特性
分子式 |
C24H24N2O5 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
3,4,5-trimethoxy-N-[3-[(3-methylphenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C24H24N2O5/c1-15-7-5-9-18(11-15)25-23(27)16-8-6-10-19(12-16)26-24(28)17-13-20(29-2)22(31-4)21(14-17)30-3/h5-14H,1-4H3,(H,25,27)(H,26,28) |
InChIキー |
LFTWUAUTEYYBMX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B309286.png)


![4-chloro-N-(4-fluorophenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309293.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-phenylbenzamide](/img/structure/B309296.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309297.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide](/img/structure/B309298.png)
![3-[(ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309299.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B309300.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309301.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B309302.png)
![4-chloro-N-cyclohexyl-3-[(3,4-dimethylbenzoyl)amino]benzamide](/img/structure/B309303.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309307.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B309308.png)